molecular formula C5H5NS B120698 4-Mercaptopyridine CAS No. 4556-23-4

4-Mercaptopyridine

Cat. No.: B120698
CAS No.: 4556-23-4
M. Wt: 111.17 g/mol
InChI Key: FHTDDANQIMVWKZ-UHFFFAOYSA-N
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Description

4-Mercaptopyridine is an organosulfur compound with the molecular formula C5H5NS. It is characterized by a pyridine ring substituted with a thiol group at the fourth position. This compound is known for its yellow to light yellow crystalline powder form and has a molecular weight of 111.16 g/mol . It is used in various fields due to its unique chemical properties, including its ability to form strong bonds with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Mercaptopyridine can be synthesized through several methods. One common method involves the reaction of 4-chloropyridine with sodium sulfide in an alcohol medium . Another method includes the crystallization of this compound with thiourea, where exact amounts of substrates are weighed and transferred to a crystallizing dish .

Industrial Production Methods: In industrial settings, this compound is often purified by dissolving it in boiling water, followed by filtration and precipitation using sodium hydroxide. The precipitate is then dissolved in ethanol, evaporated to dryness, and crystallized from boiling ethanol to yield yellow flat hexagonal plates .

Chemical Reactions Analysis

4-Mercaptopyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiolates.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 4-mercaptopyridine involves its ability to form strong bonds with metal ions. For example, in sensors for mercury detection, this compound forms a stable complex with mercury ions through multidentate nitrogen bonding. This interaction changes the electrochemical activity of the sensor surface, allowing for the detection of trace amounts of mercury .

Comparison with Similar Compounds

4-Mercaptopyridine can be compared with other similar compounds, such as 2-mercaptopyridine and thiourea:

    2-Mercaptopyridine: Similar to this compound but with the thiol group at the second position.

    Thiourea: Contains a thiol group and is known for its antiviral and antibacterial activities.

Uniqueness of this compound: this compound is unique due to its specific positioning of the thiol group, which allows for distinct interactions with metals and other compounds. This makes it particularly useful in sensor development and as a ligand in metal complex synthesis .

Biological Activity

4-Mercaptopyridine (4-MPY) is a sulfur-containing heterocyclic compound with significant biological activity and applications in various fields, including sensor technology, medicinal chemistry, and materials science. This article explores the biological activity of 4-MPY, highlighting its interactions with metal ions, its role in sensor development, and its potential therapeutic applications.

This compound is characterized by the presence of a thiol (-SH) group attached to the pyridine ring. This structure allows for unique chemical interactions, particularly with heavy metals, making it a valuable ligand in coordination chemistry.

1. Metal Ion Coordination

One of the most notable biological activities of 4-MPY is its ability to form stable complexes with metal ions, particularly mercury(II) ions (Hg²⁺). Research has demonstrated that 4-MPY exhibits high selectivity for Hg²⁺ over other metal ions such as copper(II) and zinc(II). The binding mechanism involves coordination through the nitrogen atom of the pyridine ring and the sulfur atom of the thiol group.

Stability Constants for Metal Complexes:

Metal IonStability Constant (log K)
Hg²⁺High
Cu²⁺Moderate
Zn²⁺Low

This data indicates that 4-MPY forms significantly more stable complexes with Hg²⁺ compared to other tested metal ions, suggesting its potential utility in environmental monitoring and remediation applications .

2. Sensor Development

This compound has been extensively utilized in developing electrochemical sensors for detecting trace levels of heavy metals. A study demonstrated that a sensor modified with 4-MPY could detect Hg²⁺ concentrations as low as 0.002 µg/L, showcasing its sensitivity and selectivity. The sensor operates via differential pulse voltammetry (DPV) and electrochemical impedance spectroscopy (EIS), capitalizing on the strong chelation between Hg²⁺ and 4-MPY .

Sensor Performance Metrics:

  • Detection Range: 0.01 µg/L to 500 µg/L
  • Limit of Detection: 0.002 µg/L
  • Optimal Concentration of 4-MPY: 1 mM

These findings highlight the practical applications of 4-MPY in environmental monitoring, particularly in assessing water quality .

3. Therapeutic Potential

While primarily recognized for its sensing capabilities, there is emerging interest in the therapeutic potential of 4-MPY. Its ability to interact with biological systems through metal ion chelation may offer protective effects against metal toxicity. Furthermore, studies indicate that compounds similar to 4-MPY can exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Case Study: Sensor Application in Water Quality Monitoring

A recent study applied a 4-MPY-modified sensor to real water samples from tap water and ponds. The sensor successfully detected spiked concentrations of Hg²⁺, with recovery rates ranging from 92% to 118%, demonstrating its reliability and effectiveness in real-world applications .

Properties

IUPAC Name

1H-pyridine-4-thione
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InChI

InChI=1S/C5H5NS/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7)
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InChI Key

FHTDDANQIMVWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=CC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H5NS
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DSSTOX Substance ID

DTXSID70878773
Record name 4(1H)-PYRIDINETHIONE
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Molecular Weight

111.17 g/mol
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Physical Description

Yellow powder; [Sigma-Aldrich MSDS]
Record name 4-Mercaptopyridine
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CAS No.

19829-29-9, 4556-23-4
Record name 4(1H)-Pyridinethione
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Record name 4-Thiopyridine
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